

physicochemical properties of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

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Compound of Interest

Compound Name: (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

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An In-depth Technical Guide on the Physicochemical Properties of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific isomer (CAS 882881-15-4), this document employs a comparative analytical approach. We will examine the known properties of its structural isomers, including the well-documented 7-azaindole (pyrrolo[2,3-b]pyridine) and other 6-azaindole derivatives, to establish a foundational understanding and predict the behavior of the target molecule. This guide details the structural characteristics, predicted and known physicochemical parameters, standardized experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development professionals.

Introduction: The Pyrrolopyridine Scaffold

The pyrrolopyridine core, commonly known as azaindole, represents a critical pharmacophore in modern drug discovery. The fusion of a pyrrole ring with a pyridine ring results in a bicyclic aromatic system whose properties are profoundly influenced by the position of the nitrogen atom in the six-membered ring. This structural variation gives rise to several key isomers, each with a unique electronic distribution and hydrogen bonding capacity, thereby altering its interaction with biological targets.

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol belongs to the 6-azaindole family. Its structure, along with key isomers discussed in this guide, is presented below. Understanding the subtle differences between these isomers is paramount for researchers, as a simple change in nitrogen placement can drastically alter a compound's solubility, metabolic stability, and receptor binding affinity.

- **(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol** (Target Compound)
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol (A 7-Azaindole Isomer)
- (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (A 4-Azaindole Isomer)

This guide aims to build a robust physicochemical profile for the target compound by leveraging data from these closely related analogs, providing researchers with the insights needed for rational drug design and experimental planning.

Core Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are the cornerstone of its drug-like potential, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This section presents a comparative summary of known and predicted properties for **(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol** and its key isomers.

Property	(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol	(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol	(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
CAS Number	882881-15-4[1]	849067-97-6[2]	1015609-51-4[3][4]
Molecular Formula	C ₈ H ₈ N ₂ O	C ₈ H ₈ N ₂ O	C ₈ H ₈ N ₂ O[3]
Molecular Weight	148.16 g/mol	148.16 g/mol [2]	148.16 g/mol [3]
Appearance	Data not available	White to off-white Solid[2]	Off-white to yellow Solid[4]
Melting Point	Data not available	126-127°C[2]	Data not available
Boiling Point	Predicted: 376.7±27.0 °C	Data not available	Predicted: 376.7±27.0 °C[4]
Density	Predicted: 1.360±0.06 g/cm ³	Predicted: 1.360±0.06 g/cm ³ [2]	Predicted: 1.360±0.06 g/cm ³ [4]
pKa (Acidic)	Predicted: 13.8-14.0	Predicted: 13.84±0.10[2][5]	Predicted: 13.88±0.10[4]
XLogP3-AA	Data not available	0.4[6]	0.2[3]
Topological Polar Surface Area (TPSA)	Predicted: 48.9 Å ²	48.9 Å ² [6]	48.9 Å ² [3]
Hydrogen Bond Donors	2	2[6]	2[3]
Hydrogen Bond Acceptors	2	2[6]	2[3]

Analysis of Properties

- Molecular Weight and Formula: All isomers share the same molecular formula and weight, making them ideal for studying the impact of nitrogen atom placement on their physicochemical properties.

- **Melting Point and Form:** The known isomer, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, is a solid with a defined melting point.[2] This is expected for a molecule with strong hydrogen bonding capabilities (from the pyrrole N-H and the methanol O-H) leading to a stable crystal lattice. It is highly probable that the target compound also exists as a solid at room temperature.
- **pKa:** The predicted acidic pKa values are consistently around 13.8-14.0, which is attributed to the pyrrole N-H proton.[2][4][5] The basicity of the pyridine nitrogen is a more critical parameter for drug development, influencing salt formation and solubility in acidic environments. While not explicitly calculated in the provided sources, the basicity of the pyridine nitrogen in 6-azaindoles is generally lower than in pyridine itself due to the electron-withdrawing effect of the fused pyrrole ring.
- **Lipophilicity (XLogP):** The XLogP values for the isomers are low (0.2-0.4), indicating a high degree of hydrophilicity.[3][6] This is driven by the presence of two nitrogen atoms and a hydroxyl group, all of which can engage in hydrogen bonding with water. This suggests that the target compound will likely exhibit good aqueous solubility, a desirable trait for parenteral drug formulations.
- **Topological Polar Surface Area (TPSA):** A TPSA of 48.9 Å² is consistent across the isomers and suggests good potential for oral absorption and cell membrane permeability, as it falls well below the 140 Å² threshold often associated with poor permeability.[3][6]

Standardized Methodologies for Physicochemical Characterization

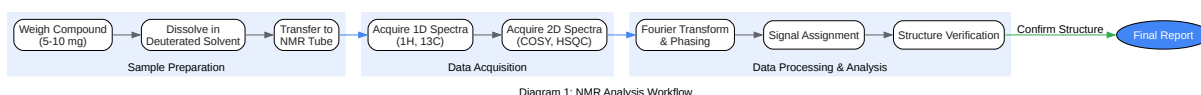
To address the data gap for **(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol**, this section provides robust, self-validating protocols for determining its key physicochemical properties. These methodologies are standard in the pharmaceutical industry and ensure the generation of high-quality, reproducible data.

Spectroscopic and Structural Elucidation

Accurate structural confirmation is the first step in any characterization workflow. A combination of NMR, Mass Spectrometry, and IR spectroscopy is essential.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Include acquisition of 2D spectra (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
- **Structural Verification:** The resulting spectra should be consistent with the proposed structure of **(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol**. The ¹H NMR should clearly show signals for the aromatic protons, the CH₂ of the methanol group, and the exchangeable OH and NH protons.



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Caption: Workflow for structural confirmation via NMR.

Purity Determination via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a drug candidate.

Experimental Protocol: Reversed-Phase HPLC

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Create a dilution for injection at approximately 0.1 mg/mL.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% of the same acid.
 - Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).
- Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

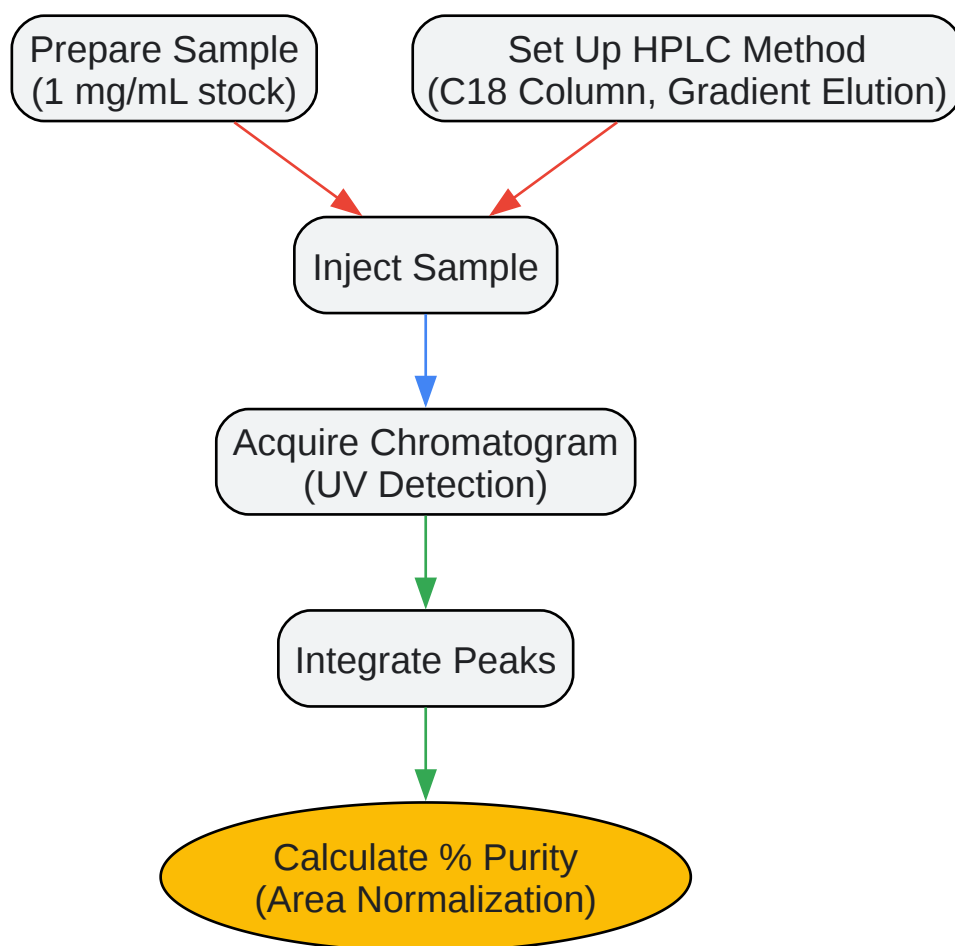


Diagram 2: HPLC Purity Analysis Workflow

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Caption: Workflow for purity determination via HPLC.

Solubility Determination

Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. A standard kinetic solubility assay provides an efficient initial assessment.

Experimental Protocol: Kinetic Solubility Assay

- Preparation: A high-concentration stock solution of the compound (e.g., 10 mM in DMSO) is prepared.
- Assay: The DMSO stock is added to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations. The final DMSO

concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

- **Incubation & Measurement:** The plate is shaken for a set period (e.g., 2 hours) at room temperature to allow for precipitation to reach equilibrium. The amount of dissolved compound is then quantified by separating the supernatant from any precipitate (via filtration or centrifugation) and measuring its concentration using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.
- **Result:** The kinetic solubility is the highest concentration at which the compound remains fully dissolved.

Synthesis, Reactivity, and Applications

Synthesis: The synthesis of pyrrolopyridines can be achieved through various routes. A common approach for 6-azaindoles involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One described method starts from 4-aryl pyrroles, which undergo a Vilsmeier-Haack reaction followed by condensation with an appropriate amine source like glycine methyl ester to form the fused ring system.^[7]

Reactivity:

- **Hydroxyl Group:** The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, or nucleophilic substitution reactions to modulate the compound's properties or attach it to other molecular fragments.
- **Pyrrole Ring:** The pyrrole ring is electron-rich and susceptible to electrophilic substitution, although its reactivity is modulated by the fused pyridine ring.
- **Pyridine Ring:** The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions, particularly if activated by an electron-withdrawing group.

Applications in Drug Discovery: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, an isomer of our target, is a well-established "hinge-binder" motif in kinase inhibitors.^{[8][9]} The N-H of the pyrrole and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region. Derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptor

(FGFR).[8][9] The broader pyrrolopyridine class exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[10] The specific 6-azaindole core of **(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol** offers a different hydrogen bonding vector compared to 7-azaindoles, making it an attractive scaffold for exploring new chemical space and developing novel therapeutics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol** is not widely available, data from its isomers and related heterocyclic compounds provide a reliable basis for safe handling procedures.

- Hazard Classification: Isomers are typically classified as irritants.[2]
 - H302: Harmful if swallowed.[11]
 - H315: Causes skin irritation.[2][11]
 - H319: Causes serious eye irritation.[2][11]
 - H335: May cause respiratory irritation.[2][11]
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
 - P264: Wash skin thoroughly after handling.[2][12]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[12]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]

Conclusion

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is a promising heterocyclic building block with significant potential in drug discovery. While direct experimental data remains scarce, a detailed analysis of its structural isomers provides a strong predictive foundation for its physicochemical properties. It is expected to be a hydrophilic, solid compound with good TPSA characteristics, making it an attractive starting point for library synthesis and lead optimization. This guide provides not only a summary of these predicted properties but also the standardized, industry-accepted protocols necessary for their experimental validation. By combining comparative analysis with robust methodological guidance, researchers can confidently incorporate this and similar novel scaffolds into their discovery programs.

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